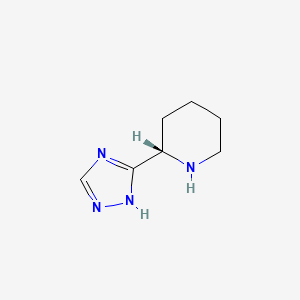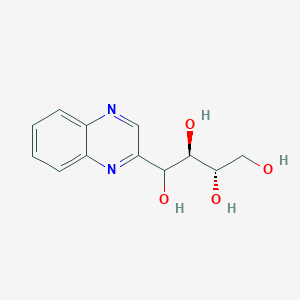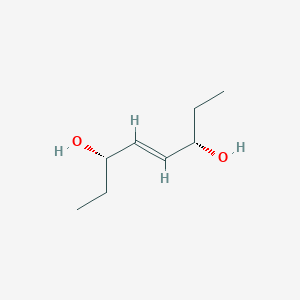
(3S,4E,6S)-oct-4-ene-3,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4E,6S)-oct-4-ene-3,6-diol is an organic compound characterized by its specific stereochemistry and functional groups. This compound features a double bond between the fourth and fifth carbon atoms and hydroxyl groups attached to the third and sixth carbon atoms. The stereochemistry is defined by the (3S,4E,6S) configuration, indicating the spatial arrangement of the atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4E,6S)-oct-4-ene-3,6-diol can be achieved through several methods. One common approach involves the stereoselective reduction of a precursor compound, such as an α,β-unsaturated ketone. This reduction can be carried out using chiral catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure hydrogenation reactors and advanced purification techniques such as chromatography to isolate the desired product.
化学反应分析
Types of Reactions
(3S,4E,6S)-oct-4-ene-3,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of (3S,4S,6S)-octane-3,6-diol.
Substitution: Formation of halogenated derivatives or ethers.
科学研究应用
(3S,4E,6S)-oct-4-ene-3,6-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3S,4E,6S)-oct-4-ene-3,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and double bond play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (3S,4E,6S)-6-ethyl-3-methylnon-4-en-1-yne
- (3S,4E,6S)-3-ethyl-3,6,8-trimethylnon-4-en-1-yne
Uniqueness
(3S,4E,6S)-oct-4-ene-3,6-diol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry.
属性
分子式 |
C8H16O2 |
|---|---|
分子量 |
144.21 g/mol |
IUPAC 名称 |
(E,3S,6S)-oct-4-ene-3,6-diol |
InChI |
InChI=1S/C8H16O2/c1-3-7(9)5-6-8(10)4-2/h5-10H,3-4H2,1-2H3/b6-5+/t7-,8-/m0/s1 |
InChI 键 |
UKRCOLFEYJZGNV-JBGJSGBSSA-N |
手性 SMILES |
CC[C@@H](/C=C/[C@H](CC)O)O |
规范 SMILES |
CCC(C=CC(CC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


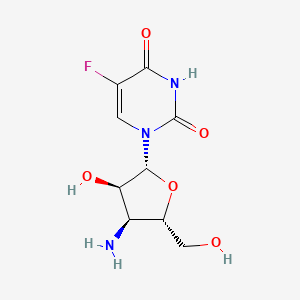
![(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B11751322.png)

![2-({4-[(Cyclopropylmethyl)amino]cyclohexyl}amino)ethan-1-ol](/img/structure/B11751329.png)
![1-Phenyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B11751333.png)
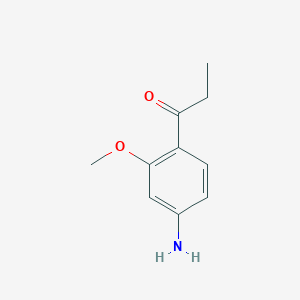
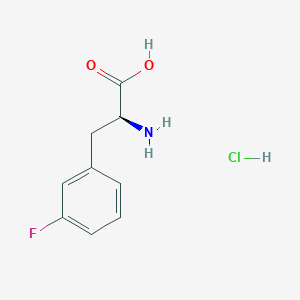
![1-Phenylimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11751345.png)

![2-[3-({[4-(dimethylamino)phenyl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11751349.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11751372.png)
